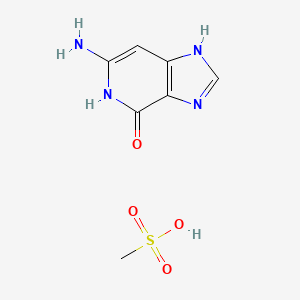

Dezaguanine mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El mesilato de dezaguanina es un nuevo antimetabolito antipurínico que ha mostrado una actividad prometedora contra varios tumores experimentales en roedores. Es un derivado de la 3-deazaguanina, que difiere de la guanina por la sustitución de un átomo de carbono por el átomo de nitrógeno 3 de la guanina . Este compuesto se ha formulado como la sal de ácido metanosulfónico (mesilato) para uso clínico .

Métodos De Preparación

La síntesis del mesilato de dezaguanina implica un nuevo cierre de anillo de precursores de imidazol. El proceso incluye los siguientes pasos :

Síntesis de 3-deazaguanina: Esto implica la preparación de precursores de imidazol seguida de una reacción de cierre de anillo.

Conversión a sal de mesilato: La 3-deazaguanina sintetizada se convierte entonces a su forma de sal de mesilato haciendo reaccionar con ácido metanosulfónico.

Los métodos de producción industrial del mesilato de dezaguanina no están ampliamente documentados, pero la síntesis generalmente sigue los procedimientos de laboratorio con escalado para cantidades mayores.

Análisis De Reacciones Químicas

El mesilato de dezaguanina experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo mesilato puede ser sustituido por otros nucleófilos, lo que lo convierte en un buen grupo saliente en reacciones de sustitución nucleofílica.

Incorporación en ácidos nucleicos: Los nucleótidos de dezaguanina pueden incorporarse a los ácidos nucleicos en lugar de los nucleótidos de guanina, lo que es crucial para su citotoxicidad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido metanosulfónico para la conversión a sal de mesilato y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son los nucleótidos sustituidos y los ácidos nucleicos.

Aplicaciones Científicas De Investigación

Chemical Background

Dezaguanine mesylate is a synthetic purine analogue that inhibits nucleic acid synthesis. It functions primarily as an antimetabolite, disrupting the normal metabolism of nucleotides, which is crucial for DNA and RNA synthesis. This compound has been studied for its potential therapeutic effects against cancer and viral infections.

Scientific Research Applications

-

Oncology

- This compound has shown promise in cancer treatment due to its ability to inhibit cell proliferation. It is particularly effective against certain types of tumors, including those resistant to conventional therapies.

- Case Study : A study demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involved the disruption of nucleotide synthesis, leading to cell cycle arrest and subsequent cell death .

-

Virology

- The compound has been investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and other RNA viruses. Its mechanism involves the inhibition of viral replication by interfering with nucleic acid synthesis.

- Case Study : Research indicated that this compound effectively reduced viral load in infected cells, showcasing its potential as a therapeutic agent for viral infections .

-

Immunology

- This compound's immunomodulatory effects have been explored in the context of enhancing immune responses against tumors and infections.

- Case Study : In animal models, the administration of this compound resulted in increased activation of T cells and enhanced anti-tumor immunity, suggesting its role as an adjuvant in cancer immunotherapy .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

El mesilato de dezaguanina ejerce sus efectos al ser convertido a sus nucleótidos, que luego inhiben la síntesis de nucleótidos de guanina. Estos nucleótidos pueden incorporarse a los ácidos nucleicos en lugar de los nucleótidos de guanina, interrumpiendo la síntesis de ADN y conduciendo a la citotoxicidad . Los objetivos moleculares incluyen enzimas involucradas en la síntesis de nucleótidos y la replicación del ADN.

Comparación Con Compuestos Similares

El mesilato de dezaguanina es único en comparación con otros antimetabolitos de purina debido a su capacidad para cruzar la barrera hematoencefálica y su vida media prolongada . Los compuestos similares incluyen:

3-Deazaguanina: El compuesto principal del mesilato de dezaguanina.

7-Deazaguanina: Otro análogo de purina con actividad antitumoral similar.

Guanina: La base de purina natural que el mesilato de dezaguanina imita e inhibe.

Actividad Biológica

Dezaguanine mesylate is a novel antipurine antimetabolite that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound, a derivative of 3-deazaguanine, is characterized by the substitution of a carbon atom for the 3-nitrogen atom found in guanine. Its unique structural properties allow it to inhibit the synthesis of guanine nucleotides and disrupt nucleic acid incorporation, leading to cytotoxic effects in various tumor models.

This compound exerts its biological effects primarily through its conversion into nucleotides that interfere with guanine nucleotide synthesis. This interference results in:

- Inhibition of DNA Synthesis : By substituting for guanine nucleotides in nucleic acids, this compound disrupts normal DNA replication processes.

- Cytotoxicity : The incorporation of dezaguanine nucleotides into DNA leads to increased cellular toxicity, particularly in rapidly dividing cancer cells .

Antitumor Properties

Research has demonstrated that this compound exhibits significant antitumor activity against various experimental rodent tumors. Notably, it has shown efficacy against:

- Mammary Adenocarcinomas : Both slow and fast-growing variants have been targeted effectively by this compound.

- Other Tumor Models : Studies indicate a broader range of activity against different types of experimental tumors in rodent models .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the effectiveness and safety profile of this compound:

Case Studies and Clinical Insights

While this compound has not yet advanced to extensive clinical trials in humans, insights from related studies provide valuable context:

- Comparison with Other Antimetabolites : this compound's mechanism is akin to other purine analogs like 6-mercaptopurine and azathioprine, which are used in leukemia treatment. However, dezaguanine demonstrates unique advantages such as reduced toxicity and enhanced efficacy against specific tumors .

- Potential for Combination Therapies : Ongoing research suggests that combining this compound with other therapeutic agents may enhance its antitumor effects while minimizing side effects associated with traditional chemotherapy regimens .

Propiedades

Número CAS |

87434-82-0 |

|---|---|

Fórmula molecular |

C7H10N4O4S |

Peso molecular |

246.25 g/mol |

Nombre IUPAC |

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C6H6N4O.CH4O3S/c7-4-1-3-5(6(11)10-4)9-2-8-3;1-5(2,3)4/h1-2H,(H,8,9)(H3,7,10,11);1H3,(H,2,3,4) |

Clave InChI |

ZNTIXVYOBQDFFV-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |

SMILES canónico |

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.